4,6,8-Trichloroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6,8-Trichloroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H4Cl3NO2 . It is related to Ethyl 4,6,8-trichloroquinoline-3-carboxylate, which has the molecular formula C12H8Cl3NO2 .
Molecular Structure Analysis
The molecular structure of “4,6,8-Trichloroquinoline-3-carboxylic acid” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). In this case, the quinoline core is substituted with three chlorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis
The molecular weight of “4,6,8-Trichloroquinoline-3-carboxylic acid” is 276.5. Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antibacterial Applications
Research has shown that derivatives of quinoline-3-carboxylic acids possess significant antibacterial activities. For instance, 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been synthesized, with certain compounds demonstrating more activity against Gram-positive and Gram-negative bacteria than oxolinic acid. This suggests a promising avenue for developing new antibacterial agents (Koga et al., 1980).
Antitumor Applications
A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid has shown promising results as an anti-tumor lead. This compound was well tolerated in vivo and exhibited high therapeutic efficacy and low systemic toxicity at effective doses, indicating its potential as a foundation for future anti-tumor drug development (Gao et al., 2015).
Photolabile Protecting Group for Carboxylic Acids
The synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) for carboxylic acids have been described. BHQ has shown greater single photon quantum efficiency than other groups and sufficient sensitivity to multiphoton-induced photolysis for in vivo use, making it an advantageous caging group for biological messengers (Fedoryak & Dore, 2002).
Safety and Hazards
The safety data sheet for a related compound, Ethyl 4,6,8-trichloroquinoline-3-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate personal protective equipment and in a well-ventilated area . Similar precautions should be taken when handling “4,6,8-Trichloroquinoline-3-carboxylic acid”.
properties
IUPAC Name |
4,6,8-trichloroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUCCNHSIDWTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.